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Suc-Tyr-Val-Ala-Asp-AMC - 201860-29-9

Suc-Tyr-Val-Ala-Asp-AMC

Catalog Number: EVT-1805879
CAS Number: 201860-29-9
Molecular Formula: C35H41N5O12
Molecular Weight: 723.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sucrose-Tyrosine-Valine-Alanine-Aspartic Acid-Aminomethylcoumarin is a synthetic peptide compound known for its utility in biochemical research, particularly in enzyme assays. This compound is classified as a fluorogenic substrate, meaning it emits fluorescence upon cleavage by specific proteases. The structure consists of a sequence of amino acids linked to an aminomethylcoumarin moiety, which serves as the fluorescent tag.

Source and Classification

The compound is primarily sourced from chemical suppliers specializing in peptide synthesis. It falls under the category of peptide substrates and is utilized extensively in protease activity studies. Its unique composition allows for selective interactions with various enzymes, making it a valuable tool in both academic and pharmaceutical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sucrose-Tyrosine-Valine-Alanine-Aspartic Acid-Aminomethylcoumarin typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Attachment of the First Amino Acid: The process begins with the attachment of sucrose to a solid resin.
  2. Sequential Addition of Amino Acids: Following this, the remaining amino acids (tyrosine, valine, alanine, and aspartic acid) are added sequentially using peptide coupling reagents such as:
    • N,N'-Dicyclohexylcarbodiimide (DCC)
    • Benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP)
  3. Final Coupling with Aminomethylcoumarin: The last step involves attaching the aminomethylcoumarin to the N-terminus of the peptide chain, completing the synthesis.
Molecular Structure Analysis

Structure and Data

The molecular structure of Sucrose-Tyrosine-Valine-Alanine-Aspartic Acid-Aminomethylcoumarin can be represented as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₅
  • Molecular Weight: 318.31 g/mol

The structure features:

  • A sucrose residue that enhances solubility.
  • A sequence of four amino acids linked via peptide bonds.
  • An aminomethylcoumarin group that acts as a fluorophore.
Chemical Reactions Analysis

Types of Reactions

Sucrose-Tyrosine-Valine-Alanine-Aspartic Acid-Aminomethylcoumarin undergoes several chemical reactions, including:

  • Oxidation: The tyrosine residue can be oxidized to form dityrosine.
  • Reduction: Disulfide bonds in the peptide can be reduced to free thiols.
  • Substitution: Amino groups can undergo acylation or alkylation reactions.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide (H₂O₂) or iodine (I₂).
  • Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
  • Acylating Agents: Acetic anhydride; alkylating agents such as methyl iodide are also used.
Mechanism of Action

The mechanism of action for Sucrose-Tyrosine-Valine-Alanine-Aspartic Acid-Aminomethylcoumarin involves its interaction with proteases. Upon cleavage by specific proteases, the peptide bond is broken, releasing the aminomethylcoumarin fluorophore. This release results in an increase in fluorescence, which can be quantitatively measured, providing insights into protease activity levels. The specific protease targeted depends on the sequence of amino acids present in the substrate.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to the presence of sucrose.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Fluorescence: Exhibits strong fluorescence upon cleavage, making it suitable for detection in assays.
Applications

Sucrose-Tyrosine-Valine-Alanine-Aspartic Acid-Aminomethylcoumarin is widely used in scientific research for various applications:

  • Protease Activity Assays: Serves as a substrate for measuring proteolytic activity in various biological samples.
  • Drug Discovery: Utilized in screening assays for potential protease inhibitors.
  • Biochemical Research: Employed in studies investigating enzyme kinetics and mechanisms due to its fluorogenic properties .
Enzymatic Mechanisms & Substrate Specificity

Fluorogenic Substrate Design for Caspase-1 Activity Profiling

Suc-Tyr-Val-Ala-Asp-AMC (Suc-YVAD-AMC) is a tetrapeptide-based fluorogenic substrate engineered for precise detection of caspase-1 (interleukin-1β converting enzyme, ICE). The design incorporates:

  • N-terminal succinylation (Suc) to block peptide aggregation and enhance solubility.
  • Tyr-Val-Ala-Asp (YVAD) recognition sequence optimized for caspase-1’s substrate-binding cleft, which favors hydrophobic residues at P4 (Tyr) and aspartic acid at P1 (Asp).
  • C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore linked via an amide bond. Proteolytic cleavage releases free AMC, enabling real-time quantification of enzyme activity [1] [8].

Table 1: Structural Components of Suc-YVAD-AMC

RegionChemical GroupFunction
N-terminusSuccinyl (Suc)Blocks peptide charge, enhances membrane permeability
Peptide backboneYVADCaspase-1 recognition motif; binds catalytic pocket via P1 Asp specificity
C-terminusAMCFluorescent reporter; released upon cleavage (ex/em: 380/460 nm)

Kinetic Analysis of Protease-Cleavage Specificity in Apoptotic Pathways

Caspase-1 cleaves Suc-YVAD-AMC with high kinetic efficiency, validated by:

  • Low Km values (23 μM) indicating strong substrate affinity, contrasting with negligible activity for caspase-3 (Km = 29,000 μM) [6].
  • Specificity constant (kcat/Km) of 8.7 × 10⁴ M⁻¹s⁻¹, confirming rapid catalytic turnover during inflammasome activation [1].Cleavage occurs exclusively C-terminal to aspartic acid (P1 position), a hallmark of inflammatory caspases. Mutagenesis studies show P4 tyrosine substitution (e.g., Phe, Trp) reduces activity by >90%, underscoring the critical role of aromatic stacking in the S2-S4 binding pocket [8].

Table 2: Kinetic Parameters of Suc-YVAD-AMC Hydrolysis

ProteaseKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Primary Role
Caspase-1232.08.7 × 10⁴Inflammasome activation
Caspase-48740.44.6 × 10²Non-canonical inflammasome
Caspase-329,000<0.01<3.4 × 10⁻¹Apoptosis execution

Role of AMC Fluorophore Release in Quantifying Proteolytic Efficiency

The AMC fluorophore enables ultrasensitive activity monitoring:

  • Photophysical properties: Free AMC exhibits excitation/emission maxima at 380 nm/460 nm, with a 100-fold fluorescence increase post-cleavage [4] [7].
  • Quantitative resolution: Linear AMC release kinetics allow calculation of initial reaction velocities (Vmax) at sub-nanomolar enzyme concentrations [1].Alternative reporters like p-nitroaniline (pNA; absorbance at 405 nm) in Ac-YVAD-pNA offer colorimetric detection but lower sensitivity than AMC’s fluorogenic signal [6]. AFC (7-amino-4-trifluoromethylcoumarin) derivatives (e.g., Ac-YVAD-AFC; ex/em 400/505 nm) provide red-shifted spectra but reduced quantum yield vs. AMC [4].

Comparative Substrate Recognition by Caspase-1 vs. ClpP1P2 Proteases

While caspase-1 and mycobacterial ClpP1P2 both hydrolyze peptide-AMC substrates, their mechanisms diverge:

  • Specificity determinants:
  • Caspase-1 requires P1 aspartate and P4 aromatic residues (Tyr/Trp) [8].
  • Mycobacterium tuberculosis ClpP1P2 favors hydrophobic P1 residues (Met, Leu, Phe) and basic/aromatic P2 residues (Trp, Arg) [3] [5].
  • Structural basis:
  • Caspase-1 employs a catalytic cysteine in a conserved Gln-Ala-Cys-X-Gly motif.
  • ClpP1P2 uses a serine protease triad (Ser-His-Asp) and requires mixed-ring tetradecamer assembly for activity [5].Suc-YVAD-AMC is not cleaved by ClpP1P2, which prefers substrates like Suc-Leu-Tyr-AMC (kcat/Km increased 1,000× over standard bacterial ClpP substrates) [3].

Table 3: Protease Substrate Specificity Comparison

FeatureCaspase-1Mtb ClpP1P220S Proteasome
Optimal P1 residueAspartate (Asp)Methionine (Met)Tyrosine (Tyr)
Optimal P4 residueTyrosine (Tyr)Proline (Pro)Leucine (Leu)
Catalytic typeCysteine proteaseSerine proteaseThreonine protease
Key substrate exampleSuc-YVAD-AMCAc-Pro-Arg-Met-AMCSuc-LLVY-AMC
Primary functionInflammatory cytokine maturationBacterial protein turnoverEukaryotic protein degradation

Properties

CAS Number

201860-29-9

Product Name

Suc-Tyr-Val-Ala-Asp-AMC

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid

Molecular Formula

C35H41N5O12

Molecular Weight

723.7 g/mol

InChI

InChI=1S/C35H41N5O12/c1-17(2)31(40-34(50)24(38-27(42)11-12-28(43)44)14-20-5-8-22(41)9-6-20)35(51)36-19(4)32(48)39-25(16-29(45)46)33(49)37-21-7-10-26-23(15-21)18(3)13-30(47)52-26/h5-10,13,15,17,19,24-25,31,41H,11-12,14,16H2,1-4H3,(H,36,51)(H,37,49)(H,38,42)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t19-,24-,25-,31-/m0/s1

InChI Key

JNAJTBFRWQDBOB-NOOYZMCISA-N

SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O

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